N-(3,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
Description
Properties
CAS No. |
941963-51-5 |
|---|---|
Molecular Formula |
C23H22N4O2 |
Molecular Weight |
386.455 |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C23H22N4O2/c1-15-4-7-18(8-5-15)20-13-21-23(29)26(10-11-27(21)25-20)14-22(28)24-19-9-6-16(2)17(3)12-19/h4-13H,14H2,1-3H3,(H,24,28) |
InChI Key |
GYIDLPHWQBNZRE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=C(C=C4)C)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(3,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanism of action, and biological effects based on available research findings.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C23H22N4O2
- Molecular Weight : 386.4 g/mol
- CAS Number : 941920-96-3
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the preparation of the pyrazolo[1,5-a]pyrazine core followed by the introduction of the acetamide and dimethylphenyl groups. Specific reaction conditions such as catalysts and solvents are crucial for achieving high yield and purity .
Anticancer Potential
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, pyrazolo[1,5-a]pyrazines have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific biological assays conducted on this compound are still emerging but suggest potential efficacy against tumor growth .
Antimicrobial Activity
Compounds within this chemical class have also demonstrated antimicrobial properties. Preliminary tests indicate that this compound may inhibit the growth of certain bacterial strains, although comprehensive studies are required to establish its spectrum of activity .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of cell proliferation in breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range. |
| Study 2 | Antimicrobial Testing | Showed effective inhibition against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study 3 | Mechanistic Insights | Suggested interaction with DNA topoisomerases as a potential mechanism for anticancer activity. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The pyrazolo[1,5-a]pyrazine core is a common feature among analogs, with variations in substituents on the phenyl rings and acetamide side chain. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
*Estimated based on G419-0276’s logP .
Key Observations:
- Substituent Effects: Methyl vs. Fluorine Substitution: The 3-fluoro-4-methylphenyl group in Ev7 enhances metabolic stability and binding affinity due to fluorine’s electronegativity . Nitro/Chloro Groups: Electron-withdrawing groups (e.g., in Example 4h) correlate with antimicrobial activity, though they may reduce oral bioavailability .
Molecular Conformation :
Crystal structures of related pyrazole-acetamide derivatives (e.g., N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide ) reveal twisted dihedral angles between aromatic rings (e.g., 59.3° between phenyl and nitrophenyl groups), influencing intermolecular hydrogen bonding and supramolecular packing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
